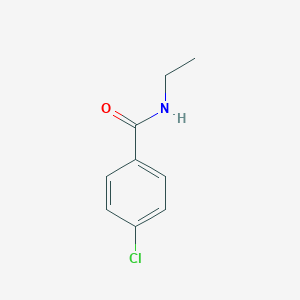

4-chloro-N-ethylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRYLYLDCHDRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181426 | |

| Record name | Benzamide, 4-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26930-17-6 | |

| Record name | Benzamide, 4-chloro-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026930176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405478 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro N Ethylbenzamide

Established Synthetic Routes to 4-Chloro-N-ethylbenzamide

The formation of the amide bond is the cornerstone of synthesizing this compound. This is primarily achieved through the reaction of a carboxylic acid derivative with an amine.

Amide Bond Formation Strategies

Two principal strategies for constructing the amide linkage in this compound are the use of acyl chlorides and the application of peptide coupling reagents.

The most direct and widely employed method for synthesizing this compound is the reaction between 4-chlorobenzoyl chloride and ethylamine (B1201723). libretexts.orgpearson.com This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. libretexts.org

The reaction is typically carried out in a suitable solvent, such as dichloromethane, and often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. An excess of ethylamine can also serve this purpose, forming ethylammonium (B1618946) chloride. libretexts.org The reaction is generally vigorous and may require cooling to control the rate. libretexts.org

Reaction Scheme:

Table 1: Reaction Parameters for Acyl Chloride and Amine Coupling

| Reactant 1 | Reactant 2 | Solvent | Base | Product | Ref. |

|---|---|---|---|---|---|

| 4-Chlorobenzoyl chloride | Ethylamine | Dichloromethane | (not specified) | 4-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide | |

| Ethanoyl chloride | Ethylamine | Concentrated solution | Excess ethylamine | N-ethylethanamide | libretexts.org |

An alternative to the acyl chloride method involves the use of peptide coupling reagents to facilitate the amide bond formation between 4-chlorobenzoic acid and ethylamine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to enhance efficiency and suppress side reactions like racemization. sci-hub.stnih.govuzh.ch

Other modern coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are also highly effective for this transformation, often providing high yields under mild conditions. cbijournal.comrsc.orgsid.ir These reagents are particularly useful when dealing with sensitive substrates or when trying to avoid the harsh conditions sometimes associated with acyl chlorides. The choice of solvent and base (e.g., DIPEA, triethylamine) is crucial for optimizing the reaction conditions. nih.govcbijournal.com

Table 2: Common Peptide Coupling Reagents and Additives

| Coupling Reagent | Additive | Base | Common Solvents | Ref. |

|---|---|---|---|---|

| DCC | DMAP, HOBt | DIPEA | Acetonitrile, CH₂Cl₂ | nih.govuzh.ch |

| EDC | HOBt, DMAP | DIPEA | Acetonitrile | nih.gov |

| HATU | (not specified) | DIPEA | DMF | nih.govcbijournal.com |

Precursor Chemical Synthesis and Functionalization

4-Chlorobenzoyl Chloride: This key intermediate is typically prepared from 4-chlorobenzoic acid or its derivatives. One common industrial method involves the reaction of 4-chlorotrichloromethylbenzene with water in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). google.com This process is efficient and utilizes readily available starting materials. google.com Alternatively, 4-chlorobenzoyl chloride can be synthesized by treating 4-chlorobenzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org

Ethylamine: Large-scale production of ethylamine is most commonly achieved through the reaction of ethanol (B145695) and ammonia (B1221849) in the presence of an oxide catalyst. wikipedia.org This process also co-produces diethylamine (B46881) and triethylamine. wikipedia.orgsafrole.com Another significant industrial route is the reductive amination of acetaldehyde. wikipedia.org Other laboratory-scale syntheses include the hydrogenation of acetonitrile, acetamide, or nitroethane, often using a catalyst like lithium aluminum hydride or nickel. safrole.com The Hofmann degradation of propanamide also yields ethylamine. chemistrypage.in

Advanced Synthetic Approaches for this compound Derivatives

Modern organic synthesis seeks to develop more efficient and selective methods for creating complex molecules. This includes the regioselective and stereoselective functionalization of this compound and its analogs.

Regioselective and Stereoselective Synthetic Techniques

The aromatic ring and the N-ethyl group of this compound offer sites for further functionalization.

Regioselective Functionalization: The term regioselectivity refers to the preferential reaction at one site over another. For derivatives of this compound, this often involves the selective introduction of substituents onto the benzene (B151609) ring. Directed ortho-metalation is a powerful technique where a directing group on the aromatic ring guides a metalating agent (like an organolithium or organomagnesium compound) to a specific adjacent position. mdpi.comrsc.orgresearchgate.net While the amide group itself can be a directing group, the existing chloro-substituent influences the electronic properties and potential sites of metalation. For example, in related chloro-substituted aromatic compounds, lithiation can be directed to specific positions to allow for subsequent reaction with various electrophiles. mdpi.comchemistryviews.org

Stereoselective Synthesis: Stereoselectivity is crucial when creating chiral molecules, which is often a requirement for biologically active compounds. While this compound itself is achiral, derivatives can be synthesized using stereoselective methods. For instance, asymmetric lithiation of related N-alkyl benzamides using a chiral ligand like (-)-sparteine (B7772259) can lead to the formation of enantiomerically enriched products upon reaction with an electrophile. rsc.orgacs.org The choice of chiral auxiliary or catalyst dictates the stereochemical outcome of the reaction, enabling the synthesis of specific stereoisomers. Such techniques are vital for producing enantiopure pharmaceutical intermediates.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chlorobenzoyl chloride |

| Ethylamine |

| Dichloromethane |

| Pyridine |

| Triethylamine |

| Ethylammonium chloride |

| 4-chlorobenzoic acid |

| Dicyclohexylcarbodiimide (DCC) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |

| 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) |

| Diisopropylethylamine (DIPEA) |

| 4-chlorotrichloromethylbenzene |

| Ferric chloride |

| Thionyl chloride |

| Oxalyl chloride |

| Ethanol |

| Ammonia |

| Diethylamine |

| Triethylamine |

| Acetaldehyde |

| Acetonitrile |

| Acetamide |

| Nitroethane |

| Lithium aluminum hydride |

| Propanamide |

Catalyst Development for Enhanced Synthetic Efficiency

Recent advancements in catalysis have focused on improving the efficiency and environmental footprint of amide synthesis. One notable development is the use of a nickel(II) pincer complex as a catalyst for the dehydrogenative conversion of aldehydes and amines to amides. mdpi.com This method allows for the synthesis of this compound and other benzamides under ambient conditions, avoiding the use of toxic and costly reagents. mdpi.com

In a specific study, the reaction of 4-chlorobenzaldehyde (B46862) with ethylamine using a nickel(II) pincer catalyst yielded this compound with a turnover number (TON) of 51. mdpi.com The turnover number, which represents the moles of product formed per mole of catalyst, indicates the catalyst's efficiency. While this TON was the lowest among the primary amines tested, it demonstrates the viability of this catalytic approach. mdpi.comresearchgate.net The study noted that the nucleophilic strength of the primary amine influences the reaction's efficiency, with longer carbon chains on the amine leading to higher TONs. mdpi.comresearchgate.net

| Catalyst System | Substrates | Product | Turnover Number (TON) | Reference |

| Nickel(II) Pincer Complex | 4-chlorobenzaldehyde, ethylamine | This compound | 51 | mdpi.com |

| Nickel(II) Pincer Complex | 4-chlorobenzaldehyde, decylamine | 4-chloro-N-decylbenzamide | 214 | mdpi.com |

Reactivity Studies and Functional Group Interconversions

The reactivity of this compound is characterized by the interplay of its chlorophenyl moiety and the amide linkage, allowing for a variety of functional group interconversions.

Nucleophilic Substitution Reactions at the Chlorophenyl Moiety

The chlorine atom on the phenyl ring of this compound is susceptible to nucleophilic substitution, a key reaction for further functionalization. evitachem.comevitachem.comsmolecule.comsmolecule.com In these reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of the chloride ion. masterorganicchemistry.com The presence of the electron-withdrawing amide group can facilitate this reaction. masterorganicchemistry.comlibretexts.org Common nucleophiles used in these reactions include amines, thiols, and hydroxide (B78521) ions. evitachem.com For instance, reacting this compound with nucleophiles like sodium hydroxide or primary amines in a polar aprotic solvent can lead to a variety of substituted products. evitachem.com

Oxidation and Reduction Processes Involving the Amide Linkage and Ring Systems

The amide linkage and the aromatic ring of this compound can undergo both oxidation and reduction reactions. The amide group can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride in anhydrous conditions. evitachem.com Conversely, oxidation of the molecule can introduce new functional groups. evitachem.comsmolecule.com For example, the alkyl chains could potentially be oxidized to carboxylic acids. evitachem.com

Cross-Coupling Reactions at the Aromatic Ring (e.g., Suzuki-Miyaura coupling)

The chlorine atom on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. fishersci.eslibretexts.org This powerful reaction allows for the formation of carbon-carbon bonds by coupling the aryl halide with an organoboron compound, typically a boronic acid or ester. fishersci.eslibretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the aryl halide in this reaction typically follows the trend I > Br > OTf >> Cl, making chloroarenes like this compound less reactive. fishersci.eslibretexts.org However, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the reactivity of chloride electrophiles. libretexts.org

The Suzuki-Miyaura coupling is valued for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. fishersci.esnih.gov This makes it a highly versatile tool for the synthesis of complex molecules derived from this compound.

| Reaction Type | Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acid, Pd(0) catalyst, base | Biaryl or vinyl-substituted benzamide (B126) | fishersci.eslibretexts.org |

Derivatization at the Amide Nitrogen and Benzene Ring

Further derivatization of this compound can be achieved at both the amide nitrogen and the benzene ring. The hydrogen on the amide nitrogen can potentially be substituted, although this is less common than reactions at the aromatic ring. Derivatization of the benzene ring is often accomplished through electrophilic aromatic substitution, though the presence of the deactivating chloro and amide groups makes this challenging. A more common approach is to first perform a nucleophilic substitution or a cross-coupling reaction at the chloro position to introduce new functional groups. evitachem.comfishersci.es

Mechanistic Investigations of Key Synthetic and Degradation Pathways

Mechanistic studies provide insight into the reaction pathways for both the synthesis and degradation of this compound. The synthesis via nickel-catalyzed dehydrogenative coupling is proposed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, similar to palladium-catalyzed cross-coupling reactions. mdpi.com

Degradation pathways can involve hydrolysis of the amide bond under acidic or basic conditions to yield 4-chlorobenzoic acid and ethylamine. evitachem.com Furthermore, recent research has explored the use of chloro-substituted benzamides in the development of electrophilic degraders that function through SNAr (nucleophilic aromatic substitution) chemistry, highlighting a potential degradation pathway that involves the reaction of the chlorophenyl ring with biological nucleophiles. biorxiv.org

Advanced Structural Elucidation and Computational Chemical Analysis

Spectroscopic Characterization Methodologies

A variety of spectroscopic techniques have been employed to elucidate the molecular structure of 4-chloro-N-ethylbenzamide.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structural framework of this compound.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For instance, in a related compound, 4-chlorobenzamide (B146232), the aromatic protons on the benzene (B151609) ring show signals between 7.5 and 8.1 ppm. chemicalbook.com For this compound, distinct signals corresponding to the ethyl group and the aromatic protons are expected.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the different carbon environments within the molecule. nih.govnih.gov In a study of a similar compound, 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamide, the carbonyl (C=O) carbon signal appeared around 164.7 ppm, while the aromatic carbons resonated between 109.4 and 155.7 ppm. mdpi.com

Table 1: Representative NMR Data

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.5 - 7.9 | Aromatic protons |

| ¹H | ~3.4 | -CH₂- (methylene) |

| ¹H | ~1.2 | -CH₃ (methyl) |

| ¹³C | ~165 | C=O (carbonyl) |

| ¹³C | ~128 - 138 | Aromatic carbons |

| ¹³C | ~35 | -CH₂- (methylene) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by measuring the vibrations of molecular bonds. nih.govhoriba.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands. nih.gov Key absorptions include the N-H stretching vibration, the C=O (amide I) stretching, and the C-N stretching vibrations. In a related molecule, 4-chlorobenzamide, the asymmetric and symmetric -NH2 stretches were observed at 3472 cm⁻¹ and 3381 cm⁻¹, respectively. semanticscholar.org The presence of the ethyl group in this compound will also give rise to characteristic C-H stretching and bending vibrations. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. nih.govedinst.com It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The aromatic ring vibrations and the C-Cl stretch are typically well-defined in the Raman spectrum. nih.gov

Table 2: Key Vibrational Frequencies

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=O Stretch (Amide I) | 1630 - 1680 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR |

Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound. nih.gov

Electron Ionization (EI) Mass Spectrometry : In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of these fragments provides a unique fingerprint. For this compound, the molecular ion peak [M]⁺ would be observed, along with characteristic fragments resulting from the cleavage of the amide bond and loss of the ethyl group or chlorine atom. nih.govnih.gov The most abundant fragment ion (base peak) for 4-chlorobenzamide is observed at m/z 139, corresponding to the 4-chlorobenzoyl cation. chemicalbook.comnist.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. nih.gov The absorption of UV or visible light by this compound is primarily due to the π-electron system of the benzene ring and the carbonyl group. msu.eduutoronto.ca The presence of the chlorine atom and the amide group as substituents on the benzene ring influences the wavelength of maximum absorption (λmax). utoronto.ca

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bioscience.fi This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state of this compound. mdpi.com While specific crystallographic data for this compound is not widely published, analysis of similar structures reveals that the benzamide (B126) moiety is often planar, and intermolecular hydrogen bonding between the amide groups is a common feature in the crystal packing. researchgate.netgoogleapis.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are used to complement experimental data and to gain deeper insights into the properties of this compound. weizmann.ac.il

Density Functional Theory (DFT) : DFT calculations can be used to predict the optimized geometry, vibrational frequencies, and NMR chemical shifts of the molecule. mdpi.com These theoretical predictions can be compared with experimental data to confirm the structure and to help in the assignment of spectroscopic signals.

Molecular Docking : In the context of medicinal chemistry, molecular docking simulations could be used to predict the binding affinity and orientation of this compound within the active site of a biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies could be employed to correlate the structural features of this compound and related compounds with their biological activities.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com This theory is based on using the spatially dependent electron density to determine the properties of a system, offering a framework that is, in principle, exact. wikipedia.orgscispace.com DFT calculations are widely employed to understand electronic properties, optimize molecular geometries, and predict reactivity. mdpi.comnih.gov

For this compound, DFT calculations would focus on elucidating its electronic landscape, particularly the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

While specific DFT studies on this compound are not prevalent in the literature, analysis of its constituent functional groups—a chlorophenyl ring, an amide group, and an ethyl substituent—allows for a theoretical prediction of its electronic characteristics. The HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring and the amide group, which act as electron-donating regions. Conversely, the LUMO would likely be distributed over the carbonyl group and the aromatic ring, which can accept electron density.

| DFT Concept | Description and Relevance to this compound |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | The outermost orbital containing electrons. It represents the ability to donate electrons. For this molecule, the HOMO would likely be centered on the chlorophenyl ring and the nitrogen atom of the amide group. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The lowest-energy orbital that is empty of electrons. It represents the ability to accept electrons. The LUMO is expected to be located on the carbonyl carbon and the aromatic ring system. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. This value is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. researchgate.net It provides a dynamic view of molecular behavior, revealing information about conformational changes and structural fluctuations that are essential for function. researchgate.netnih.gov The method involves solving Newton's laws of motion for a system of interacting particles, where the forces between particles are typically described by a molecular mechanics force field. researchgate.net

In the context of this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule possesses several rotatable bonds, primarily:

The bond between the phenyl ring and the carbonyl carbon.

The C-N bond of the amide linkage.

The N-C bond connecting the amide nitrogen to the ethyl group.

The C-C bond within the ethyl group.

MD simulations can track the torsional angles of these bonds over nanoseconds or longer, identifying the most stable, low-energy conformations and the energy barriers between them. nih.gov This analysis reveals the molecule's flexibility and preferred shapes in different environments (e.g., in a vacuum or in solution). Understanding the dominant conformations is critical, as molecular shape dictates how a molecule interacts with other molecules, including biological receptors. Extended MD simulations can also highlight collective motions within the molecule, showing how different parts of the structure move in a correlated fashion. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a compound and its physicochemical properties. nih.govspringernature.com These models use calculated molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to predict properties that may be difficult or costly to measure experimentally. unimore.it The general workflow involves compiling a dataset of compounds with known properties, calculating a large number of descriptors, selecting the most relevant ones, and then using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to create and validate a predictive model. nih.govresearchgate.net

For a class of compounds like benzamides, a QSPR model could be developed to predict various properties such as solubility, melting point, or chromatographic retention times. unimore.it Although a specific QSPR model for this compound is not detailed in the literature, one could be constructed using a variety of molecular descriptors.

| Descriptor Class | Examples of Descriptors | Information Encoded |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Describes the atomic connectivity and branching of the molecular skeleton. |

| Geometrical | Molecular surface area, molecular volume, ovality | Relates to the 3D shape and size of the molecule. |

| Electronic | Dipole moment, partial atomic charges, HOMO/LUMO energies | Quantifies the electronic distribution and reactivity. |

| Constitutional | Molecular weight, count of specific atom types or functional groups | Provides basic information about the molecular composition. |

By building a robust QSPR model, the properties of novel, unsynthesized benzamide derivatives could be predicted simply from their proposed structures, accelerating materials science and drug discovery research. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comuni-muenchen.de The MEP map is a 3D visualization of the electrostatic potential projected onto the molecule's electron density surface. uni-muenchen.de Different potential values are represented by a color scale:

Red/Yellow : Regions of negative potential, rich in electrons. These are sites prone to electrophilic attack. researchgate.net

Blue : Regions of positive potential, electron-deficient. These are sites susceptible to nucleophilic attack. mdpi.comresearchgate.net

Green : Regions of neutral potential.

For this compound, an MEP map would highlight key reactive sites. Based on its structure, the predicted MEP features are as follows:

| Molecular Region | Predicted MEP Value | Chemical Significance |

|---|---|---|

| Carbonyl Oxygen (C=O) | Most Negative (Red) | The high electronegativity and lone pairs of the oxygen atom create a strong negative potential, making it the primary site for electrophilic attack and a hydrogen bond acceptor. researchgate.net |

| Amide Hydrogen (N-H) | Most Positive (Blue) | The electron-withdrawing effect of the adjacent carbonyl group makes this hydrogen highly electron-deficient, identifying it as a primary site for nucleophilic interaction and a hydrogen bond donor. mdpi.com |

| Chlorine Atom & Phenyl Ring | Negative (Yellow/Orange) | The electronegative chlorine and the delocalized π-electrons of the aromatic ring create a region of negative potential, susceptible to electrophiles. |

| Ethyl Group & Ring Hydrogens | Slightly Positive (Light Blue) | The hydrogen atoms bonded to carbon are generally electron-poor and represent minor sites for nucleophilic interaction. mdpi.com |

The MEP map provides a comprehensive picture of the molecule's charge distribution, offering crucial insights into its intermolecular interactions and potential binding behavior with other chemical species. uni-muenchen.de

Structure Activity Relationship Sar and Molecular Interaction Dynamics

Systematic Perturbation of the 4-Chloro-N-ethylbenzamide Scaffold

The identity and position of the halogen atom on the benzamide (B126) ring are critical determinants of molecular recognition and binding affinity. The chloro group at the para-position of this compound engages in specific interactions, including halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-receptor complex. researchgate.net The strength of halogen bonds is known to increase with the size and polarizability of the halogen atom, following the trend of Cl < Br < I. mdpi.com

Studies on related benzamide scaffolds targeting sigma receptors have demonstrated the profound impact of halogen placement. For instance, moving the chloro substituent from the para to the meta position in a series of N-benzyl benzamide derivatives resulted in the highest affinity for the Sigma-1 receptor (Ki = 0.6 nM). mdpi.com In contrast, substituting the chloro group with a bulkier bromo atom at the same meta position led to a drastic reduction in affinity (Ki > 200 nM). mdpi.com This highlights that both the electronic nature and the steric profile of the halogen are crucial for optimal interaction. Dichloro-substitution has been shown to maintain good affinity but with reduced selectivity. mdpi.com However, in other contexts, such as certain N-substituted benzamides designed as antitumor agents, the presence of a chlorine atom on the benzene (B151609) ring was found to decrease anti-proliferative activity. nih.gov

Table 1: Influence of Halogen Substitution on Sigma-1 Receptor (S1R) Affinity Data derived from studies on N-benzyl benzamide analogs.

| Compound Modification | S1R Affinity (Ki, nM) | Selectivity (S2R/S1R) | Reference |

|---|---|---|---|

| meta-chloro substituent | 0.6 | 317 | mdpi.com |

| meta-bromo substituent | >200 | N/A | mdpi.com |

| dichloro-substituent | 2.3 | 52 | mdpi.com |

Modifications to the N-alkyl substituent directly influence the compound's steric and lipophilic properties, which are key to its interaction with biological targets. The N-ethyl group in the parent compound provides a balance of flexibility and size. Increasing the length of the alkyl chain can enhance van der Waals interactions within a hydrophobic binding pocket but may also introduce steric clashes. rsc.org

For example, comparing this compound with its diethyl analog, 4-chloro-N,N-diethylbenzamide, reveals an increase in lipophilicity and steric bulk around the amide nitrogen. nih.gov Further extension and branching, as seen in 4-chloro-N-ethyl-N-isobutyl-benzamide, continue this trend, potentially altering the preferred conformation of the molecule and its ability to act as a hydrogen bond donor. nist.gov The amide N-H bond is often a crucial hydrogen bond donor for anchoring a ligand to its target; replacing this hydrogen with another alkyl group (tertiary amides) removes this capability, fundamentally changing the binding mode. nih.gov The length and conformation of the N-alkyl chain can thus be tuned to optimize occupancy and interactions within a specific receptor's binding site. rsc.org

Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and reactivity, are critical in understanding the properties of the this compound scaffold. wikipedia.orgbaranlab.org The chlorine atom at the para-position is an electron-withdrawing group, which influences the electronic distribution of the entire benzene ring. researchgate.net This modification affects the reactivity of the aromatic ring and modulates the properties of the attached amide group.

Mechanisms of Molecular Interaction with Biological Targets

The 4-chlorobenzamide (B146232) moiety is a versatile pharmacophore found in ligands for a diverse range of biological targets, including enzymes and receptors.

Histone Deacetylases (HDACs)

The benzamide group is a well-established zinc-binding group in inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs). explorationpub.commdpi.com Several benzamide derivatives have been identified as potent HDAC inhibitors. nih.govnih.govmerckmillipore.com In this context, the amide functionality coordinates with the zinc ion in the active site of the enzyme, while the 4-chlorophenyl portion acts as a "cap" group, interacting with residues at the rim of the catalytic tunnel. explorationpub.com

A study of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a compound sharing the 4-substituted benzamide core, demonstrated selective inhibition of Class I HDACs. nih.govnih.gov This indicates that the scaffold is well-suited for developing isoform-selective inhibitors.

Table 2: Inhibitory Activity of a 4-Substituted Benzamide Analog Against Class I HDACs

| Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|

| HDAC1 | 95.2 | nih.govnih.gov |

| HDAC2 | 260.7 | nih.govnih.gov |

| HDAC3 | 255.7 | nih.govnih.gov |

Peroxisome Proliferator-Activated Receptor delta (PPARδ)

The 4-chlorobenzamide scaffold is also integral to the development of ligands for nuclear receptors. A notable example is GSK3787 (4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide), a potent and selective antagonist for PPARδ. nih.gov The mechanism of action for this derivative is irreversible antagonism, achieved through covalent binding to the cysteine residue Cys249 within the PPARδ ligand-binding pocket. nih.gov While GSK3787 features a more complex N-substituent than this compound, this example powerfully illustrates how the core scaffold can be elaborated upon to create highly specific and potent modulators with a defined covalent mechanism of action. nih.gov

The this compound scaffold has been explored for its potential to interact with various receptors. Studies on structurally related benzamides have provided detailed insights into binding affinity (Ki) and selectivity. For example, a series of N-substituted benzamides were evaluated for their activity as Sigma-1 (S1R) and Sigma-2 (S2R) receptor agonists. mdpi.com

The research revealed that subtle structural modifications lead to significant changes in binding profiles. As previously mentioned, a meta-chloro substituted analog displayed the highest affinity for S1R with a Ki value of 0.6 nM and a high selectivity ratio of 317 over S2R. mdpi.com The introduction of an electron-withdrawing cyano group also resulted in high affinity (Ki = 5.6 nM) and excellent selectivity (S2R/S1R = 331). mdpi.com These findings underscore the sensitivity of receptor binding to the electronic and steric properties of the benzamide ligand, allowing for the fine-tuning of both potency and selectivity through rational chemical modification.

Applications of 4 Chloro N Ethylbenzamide in Advanced Chemical and Biochemical Research

As a Foundational Building Block in Complex Organic Synthesis

The structural features of 4-chloro-N-ethylbenzamide make it a valuable starting material or intermediate in the synthesis of more complex molecular architectures. Its benzamide (B126) core provides a stable scaffold that can be functionalized or incorporated into larger systems.

A key application of this compound derivatives is in the construction of heterocyclic compounds, particularly those containing nitrogen and oxygen. Research has demonstrated its role as a precursor in the synthesis of 4H-1,3,5-oxadiazine derivatives. researchgate.netmdpi.comd-nb.infosciforum.net In a typical synthetic route, a derivative, 4-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide, is reacted with various amines to form N-amidoalkylated thioureas. d-nb.info These thiourea (B124793) intermediates are then subjected to dehydrosulfurization, a cyclization reaction, to yield the final 4H-1,3,5-oxadiazine ring system. researchgate.netmdpi.com

The effectiveness of this cyclization can depend on the dehydrosulfurizing agent used. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) is often effective, but in cases where it fails, a mixture of iodine and triethylamine (B128534) has been successfully employed to obtain new compounds within this class. mdpi.com The 1,3,5-oxadiazine ring is a significant scaffold in medicinal chemistry and materials science. researchgate.net

Table 1: Synthesis of 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamide Derivatives This table presents examples of thiourea intermediates synthesized from this compound precursors, which are pivotal for creating heterocyclic systems.

| Compound ID | Aryl Group | Yield (%) | Melting Point (°C) | Molecular Formula |

| 1s | 3-nitrophenyl | 88% | 226–228 | C₁₆H₁₂Cl₄N₄O₃S |

| 1t | 4-nitrophenyl | 92% | 205–207 | C₁₆H₁₂Cl₄N₄O₃S |

| 1q | 2-chloro-4-nitrophenyl | 91% | 206–208 | C₁₆H₁₁Cl₅N₄O₃S |

| 1f | 4-ethoxy-2-nitrophenyl | 89% | 202–204 | C₁₈H₁₆Cl₄N₄O₄S |

Data sourced from MDPI mdpi.com

Beyond specific heterocyclic systems, this compound serves as a versatile intermediate for creating a variety of novel organic scaffolds. smolecule.com Its structure is a common feature in the development of more complex molecules for pharmaceutical and agrochemical research. The reactivity of the benzamide moiety allows it to be a key component in building larger, more functionalized molecules. For example, derivatives are used in the synthesis of quinazolines, which are recognized as potential bioactive scaffolds in medicinal chemistry. mdpi.com The 1,3,5-oxadiazine systems derived from it can also act as scaffolds for the subsequent synthesis of other complex structures like cucurbituryls and triazines. researchgate.net

Utilization in Materials Science Research

The properties of this compound and its derivatives have also been leveraged in the field of materials science, contributing to the development of new polymers and specialized industrial chemicals.

In polymer chemistry, this compound has been incorporated into polymer chains to create functionalized materials. Research has described the synthesis of random copolymers, such as poly(styrene-d8-co-4-vinyl-N-ethylbenzamide). acs.org These functionalized copolymers were investigated for their ability to reinforce the interface between two immiscible polymers, demonstrating a practical application in improving material properties. acs.org Furthermore, derivatives of 1,3,5-oxadiazine, which are synthesized from this compound precursors, are noted for their use in polymer synthesis. researchgate.net The compound is also generally cited for its utility in preparing functionalized polymers and advanced materials with specific thermal or mechanical properties. chemimpex.com For instance, related structures like (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone (B1245722) have been synthesized and characterized as new non-linear optical (NLO) materials, highlighting the potential of this chemical class in advanced optics. tandfonline.com

The synthesis of this compound itself has been a subject of research to develop more efficient catalytic processes, which is crucial for its production as an industrial chemical. evitachem.com A study demonstrated a C-N cross-coupling approach using a nickel(II) pincer complex as a catalyst for the oxidative amidation of aldehydes and amines to produce various amides, including this compound. mdpi.com The research established optimized reaction conditions (25 °C, 15 minutes) and reported turnover numbers (TONs) for the synthesis, indicating the efficiency of the catalytic system. mdpi.com Such studies are vital for the scalable and economical production of specialized chemicals.

Table 2: Catalytic Synthesis of 4-chloro-N-alkylbenzamides This table shows the turnover numbers (TONs) for the synthesis of various secondary benzamides using a Nickel(II) pincer catalyst, highlighting the influence of the amine's alkyl chain length on catalytic efficiency.

| Product | Amine Substrate | Turnover Number (TON) |

| 4a | Ethylamine (B1201723) | 51 |

| 4i | Decylamine | 214 |

| 4j | Isobutylamine | 168 |

| 4o | 3-Phenylpropylamine | 309 |

Data sourced from MDPI mdpi.com

Application as a Chemical Probe for Biological Pathway Elucidation

In the realm of biochemistry and medicinal chemistry, this compound and its analogues serve as valuable chemical probes to investigate and understand complex biological pathways. evitachem.com These compounds can be systematically modified to study structure-activity relationships (SAR), providing insights into how specific molecular features influence interactions with biological targets like enzymes and receptors. smolecule.comsolubilityofthings.com

For instance, the derivative 4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide was specifically used to study and elucidate the cell biology and pharmacology of Peroxisome Proliferator-Activated Receptor delta (PPARδ), a key protein in metabolic regulation. researchgate.net The benzamide structure acts as a scaffold that can be functionalized to create probes that interact with specific molecular targets within biological systems, helping to unravel disease mechanisms. chemimpex.com The ability of these compounds to penetrate cell membranes facilitates their use in biochemical assays to study intracellular enzyme interactions and cellular processes. smolecule.comevitachem.com

Investigation of Cellular Processes and Metabolic Pathways

Derivatives of this compound have been instrumental in the investigation of cellular signaling and metabolic regulation. A notable example is the compound GSK3787, a derivative of this compound, which has been characterized as a peroxisome proliferator-activated receptor-beta/delta (PPARβ/δ) antagonist. nih.govresearchgate.net The study of GSK3787 provides a clear illustration of how a compound with a this compound core can be used to probe cellular and metabolic pathways.

In preclinical models, orally administered GSK3787 was shown to antagonize the effects of a PPARβ/δ agonist (GW0742) on the expression of specific genes. nih.gov Specifically, it prevented the up-regulation of Angiopoietin-like 4 (Angptl4) and Adipose differentiation-related protein (Adrp) mRNA in the colon of wild-type mice. nih.govresearchgate.net This effect was confirmed to be PPARβ/δ-dependent, as it was absent in mice lacking the PPARβ/δ gene. nih.govresearchgate.net

Further investigation into the mechanism revealed that GSK3787 reduces the occupancy of the PPARβ/δ receptor on the promoter regions of the Angptl4 and Adrp genes, as demonstrated by chromatin immunoprecipitation (ChIP) analysis. nih.govresearchgate.net These findings highlight the role of this compound in modulating gene expression through direct interaction with a nuclear receptor, thereby affecting cellular metabolic processes. The ability of GSK3787 to antagonize agonist-induced gene expression has been observed in various cell types, including mouse fibroblasts, mouse keratinocytes, and human cancer cell lines, without affecting cell proliferation. nih.gov

Table 1: Research Findings on the a derivative of this compound in Cellular Processes

| Compound | Model System | Target Pathway | Key Findings |

|---|---|---|---|

| GSK3787 | Wild-type mice | PPARβ/δ signaling | Antagonized agonist-induced up-regulation of Angptl4 and Adrp mRNA in the colon. nih.govresearchgate.net |

| GSK3787 | Pparβ/δ-null mice | PPARβ/δ signaling | No effect on Angptl4 and Adrp mRNA expression, confirming target specificity. nih.govresearchgate.net |

| GSK3787 | In vitro (ChIP assay) | Gene Regulation | Reduced promoter occupancy of PPARβ/δ on the Angptl4 and Adrp genes. nih.govresearchgate.net |

Characterization of Enzyme and Receptor Functions in Model Systems

The specific nature of the interactions between this compound derivatives and biological macromolecules makes them excellent tools for characterizing the function of enzymes and receptors. The research on GSK3787 again provides a salient example in the context of receptor function.

Reporter gene assays have been employed to characterize the selectivity of GSK3787. These studies demonstrated that GSK3787 acts as an antagonist of PPARβ/δ activity. nih.govresearchgate.net The compound showed weak antagonistic and agonistic effects on PPARγ activity and no discernible effect on PPARα activity, indicating a degree of selectivity for the PPARβ/δ isoform. nih.govresearchgate.net

Further biophysical characterization using time-resolved fluorescence resonance energy transfer (TR-FRET) assays confirmed these findings. nih.govresearchgate.net The TR-FRET assays showed that GSK3787 can modulate the association of coregulator peptides with both PPARβ/δ and PPARγ in response to ligand activation, which is consistent with the results from the reporter assays. nih.govresearchgate.net However, the efficacy of GSK3787 in modulating PPARγ activity was found to be significantly lower than its efficacy as a PPARβ/δ antagonist. nih.govresearchgate.net These detailed in vitro analyses underscore the utility of such compounds in delineating the functional roles of specific receptor isoforms.

Table 2: Research Findings on a derivative of this compound in Receptor Function Characterization

| Compound | Assay Type | Target Receptor(s) | Key Findings |

|---|---|---|---|

| GSK3787 | Reporter assays | PPARβ/δ, PPARγ, PPARα | Demonstrated antagonism of PPARβ/δ activity; weak effects on PPARγ; no effect on PPARα. nih.govresearchgate.net |

| GSK3787 | TR-FRET assays | PPARβ/δ, PPARγ | Modulated ligand-induced association of coregulator peptides with both PPARβ/δ and PPARγ. nih.govresearchgate.net |

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of amides is a fundamental process in organic chemistry, yet traditional methods often rely on hazardous reagents and generate significant waste. nih.gov The principles of green chemistry—focusing on waste prevention, atom economy, use of safer solvents, energy efficiency, and renewable feedstocks—provide a clear framework for future synthetic development. chemistryjournals.netnumberanalytics.com

Future research should prioritize the development of catalytic systems that are not only efficient but also environmentally benign. nih.gov An example of such progress is the use of a nickel(II) pincer complex for the oxidative amidation of 4-chlorobenzaldehyde (B46862) with various amines. mdpi.com This system can produce 4-chloro-N-ethylbenzamide at room temperature (25 °C) in as little as 15 minutes with a low catalyst loading of 0.2 mol%. mdpi.com However, the turnover number (TON) for the synthesis of this compound was noted to be relatively low compared to other derivatives, indicating a specific area for optimization. mdpi.com

Further exploration into alternative energy sources and reaction media represents another promising frontier. Methodologies such as microwave-assisted synthesis and flow chemistry can dramatically reduce reaction times and energy consumption. numberanalytics.com Moreover, the application of aqueous micellar conditions for key bond-forming reactions, which can improve yields and reduce the need for hazardous organic solvents, should be investigated for the synthesis of this compound. nih.gov

Table 1: Comparison of Synthetic Approaches for Amide Synthesis

| Method | Key Features | Potential for this compound | Research Focus |

|---|---|---|---|

| Traditional Coupling | Use of stoichiometric coupling agents (e.g., DCC). | High yield but generates significant stoichiometric waste. nih.gov | Developing catalytic alternatives. |

| Nickel-Catalyzed Oxidative Amidation | Low catalyst loading (0.2 mol%), mild conditions (25 °C). mdpi.com | Demonstrated feasibility, but with a low turnover number (51). mdpi.com | Enhancing catalyst efficiency and TON. |

| Aqueous Micellar Catalysis | Reduces reliance on organic solvents, can lower catalyst loading. nih.gov | High potential for a greener synthesis. | Adapting coupling reactions to aqueous media. |

| Flow Chemistry | Improved heat/mass transfer, enhanced safety, easy scale-up. numberanalytics.com | Potential for continuous, efficient production. | Designing and optimizing a flow process. |

Elucidation of Unexplored Reaction Mechanisms and Pathways

A deep understanding of reaction mechanisms is critical for optimizing reaction conditions and designing novel synthetic routes. numberanalytics.comfiveable.me While methods for synthesizing this compound exist, the intricate step-by-step pathways are not always fully understood. Future research should employ a combination of kinetic studies, isotopic labeling, and advanced spectroscopic techniques (NMR, IR, UV-Vis) to probe these mechanisms. numberanalytics.com

For instance, in the nickel-catalyzed amidation, kinetic studies and UV-visible spectra have suggested a catalytic cycle involving a Ni(I)–Ni(III) pathway. mdpi.com Further investigation using computational methods like Density Functional Theory (DFT) could provide a more detailed picture of the transition states and intermediates, helping to explain the observed reactivity and selectivity. rsc.org

Moreover, exploring entirely new reaction pathways is a vital research direction. The use of photocatalysis, for example, has been shown to enable divergent reactivity in chlorinated benzamides, allowing for selective C–H arylation or N-dealkylation by channeling the reaction through either a radical or a cationic pathway. acs.org Applying this paradigm to this compound could unlock novel transformations and functionalizations that are inaccessible through traditional thermal methods. The study of electrochemical mechanisms, which may proceed via aminium ion intermediates, also presents an underexplored avenue for new reactivity. researchgate.net

Computational Design of Novel Derivatives with Enhanced and Selective Molecular Interactions

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with tailored properties. rjsocmed.com Future research on this compound should leverage in silico techniques to design novel derivatives with enhanced biological activity or specific material properties.

The process can begin with the creation of a virtual library of derivatives based on the this compound scaffold. Techniques such as molecular docking can then be used to predict the binding affinity of these compounds against specific biological targets, such as enzymes or receptors. rjsocmed.combiotech-asia.org This approach has been successfully used to identify potent non-steroidal androgen receptor antagonists and potential anti-cancer agents from other benzamide (B126) families. rjsocmed.comresearchgate.net

Beyond simple docking, a suite of computational tools can predict various crucial properties:

ADMET Analysis : In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of designed compounds, helping to prioritize candidates with better bioavailability and fewer potential side effects. rjsocmed.com

Density Functional Theory (DFT) : DFT calculations can be used to understand the electronic properties, molecular electrostatic potential, and frontier molecular orbitals of new derivatives, providing insight into their reactivity and interaction modes. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of a ligand-receptor complex over time, offering a more accurate assessment of binding stability and the specific interactions, such as hydrogen bonds, that are involved. researchgate.net

By integrating these computational approaches, researchers can move beyond trial-and-error synthesis and focus on creating derivatives of this compound with a higher probability of desired activity. rsc.org

Table 2: Computational Tools in Derivative Design

| Computational Tool | Application | Purpose |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. rjsocmed.comresearchgate.net | Identify derivatives with high potential for biological activity. |

| SwissADME / Protox-II | Predicts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. rjsocmed.com | Filter out compounds with poor drug-like properties or high toxicity. |

| Density Functional Theory (DFT) | Calculates electronic structure, vibrational frequencies, and molecular orbitals. researchgate.net | Understand molecular stability, reactivity, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. researchgate.net | Assess the stability of ligand-protein complexes. |

Exploration of New Research Paradigms and Cross-Disciplinary Applications

Advancing the science of this compound requires looking beyond its immediate chemical context and embracing new research paradigms. bpasjournals.com This involves fostering interdisciplinary collaborations to explore its potential in diverse fields. researchgate.net Given that the benzamide structure is a common feature in many biologically active molecules, there is significant potential for cross-disciplinary applications. ontosight.ai

Future research could investigate the potential of this compound and its derivatives in areas such as:

Pharmacology and Medicine : Systematic studies on the pharmacokinetics, toxicity, and efficacy of novel derivatives in relevant biological models could uncover new therapeutic agents. ontosight.ai The interaction of these compounds with membrane transporters, such as ATP-binding cassette (ABC) transporters which are crucial for drug disposition, is a key area for investigation. nih.gov

Agrochemicals : Related heterocyclic compounds derived from substituted benzamides have shown promise as antibacterial, antifungal, insecticidal, and herbicidal agents. mdpi.com A similar screening and development program for derivatives of this compound could lead to new crop protection technologies.

Materials Science : The structural backbone of the compound could be incorporated into polymers or used in the design of molecular clips and other supramolecular structures, leading to materials with novel properties. mdpi.com

Embracing data-driven approaches and building collaborations between synthetic chemists, computational biologists, pharmacologists, and material scientists will be essential to unlock these new applications. bpasjournals.com

Addressing Scalability and Purity Challenges in Academic Synthesis

A significant gap often exists between a successful lab-scale synthesis and a viable, large-scale industrial process. A major unresolved challenge for many academic syntheses, including those for this compound, is scalability. Issues that are manageable on a milligram scale—such as the use of expensive catalysts, stoichiometric waste from coupling agents, and purification by chromatography—become major obstacles at a larger scale. nih.gov

Future research must address these challenges head-on:

Catalyst Recovery and Reuse : For syntheses employing precious metal or complex ligand-based catalysts, developing methods for efficient catalyst recovery and reuse is paramount for economic and environmental sustainability. nih.gov

Waste Reduction : Moving away from coupling reagents that generate stoichiometric byproducts is crucial. The development of catalytic, atom-economical methods is a key goal. nih.gov

Scalable Purification : Academic reliance on methods like reverse-phase high-performance liquid chromatography (RP-HPLC) for purification is not practical for large quantities. smolecule.com Research into scalable purification techniques, such as crystallization or alternative extraction methods, is needed.

Process Optimization : The low turnover number observed for the nickel-catalyzed synthesis of this compound highlights the need for rigorous process optimization. mdpi.com This involves systematically studying the effects of concentration, temperature, and reagent stoichiometry to maximize yield and throughput while ensuring purity.

By focusing on these practical aspects, the academic community can develop synthetic routes that are not only elegant and novel but also robust, efficient, and transferable to an industrial setting.

Q & A

Basic: What are the standard synthetic routes for 4-chloro-N-ethylbenzamide, and how can purity be optimized?

Answer:

The synthesis typically involves sequential coupling and amidation reactions. A common route starts with a chlorinated aromatic precursor (e.g., 4-chlorobenzoic acid) activated to its acyl chloride form, followed by reaction with N-ethylamine under basic conditions. Key steps include:

- Coupling Reaction : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .

- Amidation : Reaction with ethylamine in anhydrous solvents (e.g., THF) to minimize hydrolysis .

Purity optimization involves recrystallization from ethanol/water mixtures and characterization via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can contradictions in reported bioactivity data for this compound derivatives be resolved?

Answer:

Contradictions often arise from variations in assay conditions or structural modifications. Methodological strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

- Structural-Activity Analysis : Compare substituent effects (e.g., trifluoromethyl groups enhance bacterial enzyme inhibition) .

- Solvent Effects : Account for solvation differences using computational models (e.g., COSMO-RS) to predict solubility and activity relationships .

Basic: What spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

- X-ray Crystallography : Resolves bond lengths and angles with high precision (e.g., C–Cl bond at ~1.74 Å, N–H···O hydrogen bonds) . Use SHELX software for refinement .

- NMR Spectroscopy : H NMR (δ 7.8–8.2 ppm for aromatic protons) and C NMR (δ 165–170 ppm for carbonyl) confirm substitution patterns .

- IR Spectroscopy : Amide C=O stretch at ~1650 cm and N–H bend at ~1550 cm .

Advanced: How can computational methods predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to bacterial enzymes (e.g., acps-pptase) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron density maps for reactive sites .

- MD Simulations : Simulate ligand-protein dynamics in explicit solvent (e.g., TIP3P water model) to assess stability .

Basic: What are the challenges in solubility and formulation for in vitro studies?

Answer:

The compound’s low aqueous solubility (<1 mg/mL) requires:

- Co-solvents : DMSO or PEG-400 for stock solutions .

- Surfactants : Polysorbate-80 for colloidal dispersion .

- pH Adjustment : Use buffered saline (pH 7.4) to mimic physiological conditions .

Advanced: How do substituents on the benzamide core influence pharmacological properties?

Answer:

- Electron-Withdrawing Groups (e.g., Cl, CF) : Enhance enzyme inhibition by polarizing the amide bond .

- Hydrophobic Substituents (e.g., ethyl) : Improve membrane permeability (logP ~2.5) .

- Meta vs. Para Substitution : Para-substitution (e.g., 4-Cl) optimizes steric alignment with target binding pockets .

Basic: What analytical techniques validate purity and stability under storage conditions?

Answer:

- HPLC-MS : Detects degradation products (e.g., hydrolysis to 4-chlorobenzoic acid) .

- TGA/DSC : Assess thermal stability (decomposition >200°C) .

- UV-Vis Spectroscopy : Monitor absorbance shifts (λmax ~270 nm) in accelerated stability studies .

Advanced: What strategies address discrepancies in crystallographic data interpretation?

Answer:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for overlapping diffraction patterns .

- Hydrogen Bond Network Analysis : Validate via Hirshfeld surface calculations (CrystalExplorer) .

- Multi-software Cross-validation : Compare results from Olex2, SHELX, and PLATON for parameter consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.